molecular formula C9H12ClN3O B1320928 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine CAS No. 22177-99-7

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

Cat. No. B1320928
CAS RN: 22177-99-7
M. Wt: 213.66 g/mol
InChI Key: UPGDYMACJFZROW-UHFFFAOYSA-N
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Description

“4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 22177-99-7 . It has a molecular weight of 213.67 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-(6-chloro-2-methyl-4-pyrimidinyl)morpholine . The InChI code is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point range of 101 - 103 .

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of drugs with diverse therapeutic effects. For instance, its use in creating molecules with potential antimicrobial , antifungal , and antiparasitic activities is of significant interest .

Agrochemical Intermediates

In agriculture, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize compounds that protect crops from pests and diseases. Its role in the production of agrochemicals is crucial for enhancing crop yield and quality .

Material Science

The morpholine ring present in the compound provides a scaffold for the development of materials with specific properties. Researchers can exploit this feature to create new materials with applications in various industries, including electronics and coatings .

Biological Chemistry

Due to its structural similarity to pyrimidine bases in DNA and RNA, this compound can be used in biological studies to understand genetic material interactions and functions. It can also serve as a building block for designing molecules that interact with DNA or RNA .

Analytical Chemistry

As a standard or reference compound in analytical chemistry, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can help in the calibration of instruments and the development of analytical methods for detecting similar structures in complex mixtures .

Chemical Education

In educational settings, this compound can be used to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to learn about heterocyclic chemistry and the importance of nitrogen-containing compounds .

Druglikeness and ADME-Tox Studies

The compound’s structure is beneficial for studying druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Researchers can modify the compound to improve its pharmacokinetic profiles and reduce toxicity, which is essential for drug development .

Heterocyclic Compound Synthesis

Heterocyclic compounds are a mainstay in medicinal chemistry4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize a wide range of heterocyclic compounds, which are key to discovering new drugs with various pharmacological activities .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

4-(6-chloro-2-methylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGDYMACJFZROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604052
Record name 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine

CAS RN

22177-99-7
Record name 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 2-methyl-4,6-dichloropyrimidine (41.8 g; 256 mmol) was dissolved in dichloromethane (200 mL) and chilled to −78° C. in an inert atmosphere. Morpholine (48 g; 550 mol) dissolved in dichloromethane (100 mL) was added slowly. The reaction was allowed to warm to room temperature while stirring overnight. The organic layer was washed with saturated ammonium chloride (2×100 mL), dried with sodium sulfate, and evaporated to give 2-methyl-4-chloro-6-morpholino-pyrimidine (48.5 g; 227 mmol).
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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